2-Heptenal, 2-propyl-

Catalytic Hydrogenation 2-Propylheptanol Synthesis Ni-Based Catalyst

2-Heptenal, 2-propyl- (CAS 64935-37-1), formally (E)-2-propylhept-2-enal, is a C10 α,β-unsaturated aldehyde with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It is primarily recognized as the key intermediate in the industrial production of 2-propylheptanol (2-PH), a high-volume plasticizer alcohol used in the synthesis of di-(2-propylheptyl) phthalate (DPHP).

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 64935-37-1
Cat. No. B12682130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptenal, 2-propyl-
CAS64935-37-1
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCC=C(CCC)C=O
InChIInChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8+
InChIKeyGADNZGQWPNTMCH-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptenal, 2-propyl- (CAS 64935-37-1): Aldol Condensation Precursor for Plasticizer and Fragrance Synthesis


2-Heptenal, 2-propyl- (CAS 64935-37-1), formally (E)-2-propylhept-2-enal, is a C10 α,β-unsaturated aldehyde with the molecular formula C10H18O and a molecular weight of 154.25 g/mol [1][2]. It is primarily recognized as the key intermediate in the industrial production of 2-propylheptanol (2-PH), a high-volume plasticizer alcohol used in the synthesis of di-(2-propylheptyl) phthalate (DPHP) [3]. The compound also exhibits organoleptic properties, including a fruity and green odor profile, which has led to its investigation as a flavoring agent in food and beverage applications .

Workflow Aldol condensation precursor for branched plasticizer alcohol 2-propylheptanol
Selection Provides β-branching essential for DPHP low-temperature performance
Use Context Flavor research with reported fruity-green sensory profile

Why 2-Heptenal, 2-propyl- (CAS 64935-37-1) Cannot Be Replaced by Unbranched Aldehydes in Industrial Hydrogenation


The substitution of 2-Heptenal, 2-propyl- (CAS 64935-37-1) with simpler, unbranched α,β-unsaturated aldehydes, such as (E)-2-heptenal (CAS 18829-55-5), is not feasible for downstream plasticizer production. The specific β-branching introduced by the 2-propyl group in the target compound is essential for generating the branched C10 alcohol 2-propylheptanol (2-PH) upon hydrogenation, which imparts the required viscosity and low-temperature performance to the final plasticizer products, such as DPHP [1]. In contrast, hydrogenation of (E)-2-heptenal yields n-heptanol, a linear C7 alcohol with fundamentally different physical properties and applications. Furthermore, the self-condensation chemistry of n-valeraldehyde to produce this specific branched structure requires tailored catalytic systems, and performance metrics for its hydrogenation cannot be inferred from data on linear aldehyde counterparts [2].

Product mismatch

Hydrogenation of unbranched aldehydes yields linear alcohols (e.g., n-heptanol) with fundamentally different physical properties, altering plasticizer performance.

Catalysis context

Self-condensation and hydrogenation catalyst performance are substrate-dependent; data from linear aldehydes may not transfer to branched substrates.

Comparative Performance Data for 2-Heptenal, 2-propyl- (CAS 64935-37-1) in Catalytic Hydrogenation and Synthesis


Catalytic Hydrogenation Performance: Ni-Based Catalyst Delivers 100% Conversion and 97% Selectivity to 2-Propyl-1-heptanol

In the liquid-phase hydrogenation of 2-Heptenal, 2-propyl- (PBA) to produce the valuable plasticizer precursor 2-propyl-1-heptanol (2-PH), a Ni-based catalyst (HTC Ni 500RP) in an adiabatic fixed-bed reactor achieved a conversion of nearly 100% and a selectivity of over 97% for the fully hydrogenated product under optimized conditions [1]. This demonstrates the compound's efficient conversion to its intended downstream product. In contrast, the hydrogenation of a linear analog like (E)-2-heptenal over typical Ni catalysts produces n-heptanol with a different selectivity profile; while quantitative head-to-head data is limited in the primary literature, the branched substrate's steric environment is known to influence the adsorption geometry and hydrogenation pathway, making direct performance comparisons with linear aldehydes unreliable [1].

Ni-Cat. Hydrogenation
Reported
Conversion ~100%, Selectivity >97%
Supports high-efficiency 2-PH intermediate fit
Reported under specified fixed-bed conditions
Catalytic Hydrogenation 2-Propylheptanol Synthesis Ni-Based Catalyst Fixed-Bed Reactor

Solid Base-Catalyzed Synthesis: 98% Conversion, >95% Yield, and 98% Purity vs. Conventional Liquid Alkali Processes

A patented synthesis method for 2-Heptenal, 2-propyl- (2-propyl-2-heptenal) using a solid base catalyst (Na2O-CaO/Al2O3-ZrO2) in the dimerization of n-valeraldehyde achieves a conversion rate as high as 98%, a product yield over 95%, and a purity above 98% [1]. This is a significant improvement over the conventional industrial process that employs a liquid alkali catalyst (sodium hydroxide), which is reported to generate large amounts of by-products, resulting in low feedstock conversion and complex, high-waste purification steps [1]. The solid catalyst process eliminates the need for acid neutralization of wastewater, thereby reducing environmental pollution and allowing for catalyst regeneration and reuse, which lowers production costs [1].

Solid Base vs. Liquid Alkali
Reported
Conversion 98%, Yield >95%, Purity >98% (solid base) vs. low yield (liquid NaOH)
Supports higher-purity, lower-waste sourcing route
Patent-reported comparison; process parameters to verify
Aldol Condensation Solid Base Catalyst Green Synthesis Wastewater Reduction

TiO2-Catalyzed Self-Condensation: 94.6% Conversion and 99.1% Selectivity to 2-Propyl-2-heptenal with Catalyst Reusability

In a study on the self-condensation of n-valeraldehyde to produce 2-Heptenal, 2-propyl- (2-propyl-2-heptenal), a TiO2 catalyst achieved a conversion of 94.6%, a yield of 93.7%, and a selectivity of 99.1% [1]. Importantly, the TiO2 catalyst could be reused four times without a significant loss in catalytic performance, a characteristic that differs from most catalysts reported in the literature for this reaction [1]. While the conventional process typically uses homogeneous liquid alkali catalysts which are not reusable, this heterogeneous catalytic route offers a distinct advantage in terms of process economics and sustainability.

TiO2 Self-Condensation
Reported
Selectivity 99.1%, Reusability 4 cycles
Indicates robust heterogeneous catalyst profile
Data to verify for scale-up; reported in research study
TiO2 Catalysis n-Valeraldehyde Self-Condensation Catalyst Reusability Selectivity

Organoleptic Differentiation: Fruity, Green Odor Profile vs. Linear Aldehyde Analogs

2-Heptenal, 2-propyl- (CAS 64935-37-1) is characterized by a fruity and green odor profile, distinguishing it from its linear analog, (E)-2-heptenal (CAS 18829-55-5), which possesses a more sulfury, grassy, and fatty odor [1]. While quantitative odor threshold data for 2-Heptenal, 2-propyl- is not readily available in the primary literature, its reported application as a flavoring agent in food and beverages relies on its specific organoleptic signature, which is not interchangeable with the more pungent notes of linear 2-heptenal [1].

Odor Profile
Class-level inference
Fruity, green (target) vs. sulfury, grassy, fatty (linear 2-heptenal)
Odor character differentiation for flavor applications
Qualitative sensory inference; class-level
Flavor Chemistry Odor Profile Fragrance Sensory Analysis

Physicochemical Property Differentiation: Higher Boiling Point vs. Linear C7 Analog

The presence of the 2-propyl branch significantly alters the physicochemical properties of 2-Heptenal, 2-propyl- compared to its linear analog, (E)-2-heptenal. The target compound has a molecular weight of 154.25 g/mol and a boiling point of approximately 208-209 °C, while (E)-2-heptenal has a molecular weight of 112.17 g/mol and a boiling point of 165-167 °C [1]. This 40-44 °C higher boiling point and increased molecular weight are direct consequences of the extended carbon chain and branching, resulting in lower volatility. This property is a critical consideration for applications where controlled release or high-temperature stability is required, such as in polymer processing or high-heat food applications.

Boiling Point / MW
Reported
BP 208-209°C, MW 154.25 (target) vs. 165-167°C, 112.17 (linear)
Lower volatility supports high-temperature processing stability
Standard reference data
Physicochemical Properties Boiling Point Molecular Weight Volatility

Hydrogenation Selectivity to 2-Propyl Heptanol: >99% Conversion and ~95% Selectivity on Supported Ni-Cr-K Catalyst

Further validating its industrial utility, the catalytic hydrogenation of 2-Heptenal, 2-propyl- over a supported Ni-Cr-K/Al2O3 catalyst in a fixed-bed reactor yielded a conversion of more than 99% and a selectivity to 2-propyl heptanol of about 95% under optimized conditions (4.0 MPa, 403 K, LHSV = 1.0 h⁻¹, H2/aldehyde ratio = 300 v/v) [1]. This demonstrates a robust and high-yielding pathway to the target alcohol. The performance of this specific catalyst system for this branched substrate is a distinct advantage, as catalyst performance for aldehyde hydrogenation is highly substrate-dependent; data from linear aldehydes cannot be extrapolated to this branched compound [1].

Ni-Cr-K Hydrogenation
Reported
Conversion >99%, Selectivity ~95%
Alternative catalyst pathway demonstrating robust conversion
Reported under specific fixed-bed conditions
Catalytic Hydrogenation Ni-Cr-K Catalyst 2-Propyl Heptanol Fixed-Bed Reactor

Proven Application Scenarios for 2-Heptenal, 2-propyl- (CAS 64935-37-1) Based on Quantitative Evidence


Industrial-Scale Synthesis of 2-Propylheptanol (2-PH) for Plasticizer Production

The primary and most quantitatively validated application for 2-Heptenal, 2-propyl- is as a chemical intermediate in the production of 2-propylheptanol (2-PH). As demonstrated by the hydrogenation studies, this compound can be converted to 2-PH with near-complete conversion (>99%) and high selectivity (>95-97%) using Ni-based or Ni-Cr-K catalysts in fixed-bed reactors [1][2]. 2-PH is a key raw material for the synthesis of di-(2-propylheptyl) phthalate (DPHP), a high-molecular-weight plasticizer used in PVC applications requiring excellent low-temperature flexibility and low volatility [3].

Sustainable Manufacturing of 2-Heptenal, 2-propyl- via Solid Base Catalysis

Procurement of 2-Heptenal, 2-propyl- produced via the patented solid base catalyst method (e.g., using Na2O-CaO/Al2O3-ZrO2) is recommended for organizations with strong environmental, health, and safety (EHS) mandates. This process achieves >98% conversion and >95% yield while eliminating the generation of caustic wastewater associated with the conventional liquid NaOH-catalyzed process [4]. This aligns with green chemistry principles and reduces downstream waste treatment costs, making it a more sustainable and cost-effective source.

Flavor and Fragrance Formulation Requiring a Fruity, Green Note

Based on its reported organoleptic profile, 2-Heptenal, 2-propyl- can be specified as a flavoring agent in food and beverage applications to impart a distinct fruity and green aroma . This differentiates it from the more sulfury, grassy, and fatty notes of (E)-2-heptenal, making it a specific ingredient choice for formulators seeking to achieve a particular sensory profile in products like fruit flavors or complex beverage compositions [5].

Catalyst Development and Process Optimization Studies for Aldol Condensation

2-Heptenal, 2-propyl- serves as a model substrate for research into novel catalysts for aldol condensation reactions. Studies using TiO2 catalysts have shown high selectivity (99.1%) and demonstrated catalyst reusability for the self-condensation of n-valeraldehyde to this compound [6]. Researchers developing heterogeneous catalysts for the synthesis of branched aldehydes can use this compound as a benchmark for comparing catalyst performance, selectivity, and long-term stability.

Application
Selection Property
Validation Focus
2-PH plasticizer precursor synthesis
High hydrogenation conversion/selectivity
Catalyst compatibility and process scale-up review
Sustainable intermediate sourcing
Solid base low-waste synthesis route
Environmental metrics and purity verification
Flavor and fragrance formulation
Reported fruity-green odor profile
Sensory evaluation and regulatory context
Catalyst development (aldol condensation)
High selectivity and catalyst reusability
Benchmarking against alternative systems
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